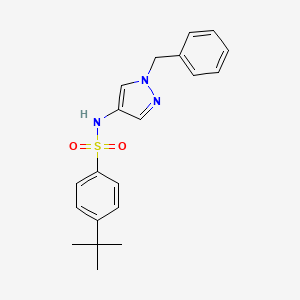![molecular formula C15H15N3S B7518211 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of thienopyrimidines, which have been found to have various biological activities.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. It has been proposed that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. It has also been suggested that it may act by inhibiting the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In bacteria, it has been found to inhibit cell growth and cell wall synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is that it has shown activity against various cancer cell lines and gram-positive bacteria. This makes it a promising candidate for further study as a therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Future Directions
There are several future directions for the study of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action in cancer cells and bacteria. This may lead to the development of more potent analogs with improved activity. Another direction is to explore the activity of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine in animal models of cancer and bacterial infections. This may provide valuable information on its potential as a therapeutic agent. Finally, the development of methods for targeted delivery of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine to cancer cells or bacteria may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been described in the literature. One method involves the reaction of 2-phenylethylamine with 2-bromo-6-methylthieno[2,3-d]pyrimidine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-phenylethylamine with 6-methylthieno[2,3-d]pyrimidin-4-one, followed by reduction with sodium borohydride.
Scientific Research Applications
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent. It has been found to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-9-13-14(17-10-18-15(13)19-11)16-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYGATEFFJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)


![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)